molecular formula C27H24F2N4O3 B2689922 methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251603-56-1

methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2689922
CAS No.: 1251603-56-1
M. Wt: 490.511
InChI Key: YNWGDZHBCHJHGF-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core with two nitrogen atoms. Its structure includes a methyl ester group at position 7, a 3-fluoro-4-methylphenyl substituent at position 3, and a piperazine ring at position 2 bearing a 2-fluorophenyl group. The fluorine atoms and methyl group in this compound likely enhance lipophilicity and metabolic stability, while the piperazine moiety may improve solubility and target engagement .

Properties

IUPAC Name

methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3/c1-17-7-9-19(16-22(17)29)33-25(34)20-10-8-18(26(35)36-2)15-23(20)30-27(33)32-13-11-31(12-14-32)24-6-4-3-5-21(24)28/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGDZHBCHJHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include fluorobenzene derivatives, piperazine, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.

Biology

Biologically, this compound may exhibit interesting pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of quinazoline compounds are explored for their potential as drugs. This compound may be investigated for its efficacy in treating specific diseases or conditions, based on its biological activity.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
  • Molecular Formula : C₁₆H₁₁FN₂O₃
  • Molar Mass : 298.27 g/mol
  • Core Structure : Phthalazine (a fused benzene and pyridazine ring)
  • Key Substituents :
    • 4-Fluorophenyl at position 3.
    • Methyl ester at position 1.
  • Structural Differences: The central heterocycle differs (phthalazine vs. Fluorine substitution occurs at the para position of the phenyl group in this compound vs. meta and ortho positions in the target quinazoline derivative.
  • Implications : Phthalazines are associated with diverse biological activities, including antimicrobial and anticancer effects. The absence of a piperazine group in this compound may limit its ability to interact with receptors requiring amine-based recognition .
Triazolone-Piperazine Derivatives

Two compounds from Pharmacopeial Forum (2017) share structural motifs with the target molecule:

4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(4-{4-[4-({(2RS,4RS)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structural Features :
    • Both contain a triazolone core, a dioxolane ring, and dichlorophenyl groups.
    • Piperazine is functionalized with a triazole-linked dioxolane moiety.
  • Key Differences vs. Dichlorophenyl groups increase hydrophobicity compared to fluorophenyl substituents in the quinazoline derivative. The isopropyl/sec-butyl groups in these compounds may sterically hinder binding to flat binding pockets favored by quinazolines .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Potential Pharmacological Implications
Target Quinazoline Quinazoline 3-(3-Fluoro-4-methylphenyl), 2-[4-(2-fluorophenyl)piperazin-1-yl], 7-methyl ester C₂₇H₂₃F₂N₃O₃ 487.49 Kinase inhibition, CNS receptor modulation (e.g., serotonin/dopamine receptors) due to piperazine and fluorine substituents.
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate Phthalazine 3-(4-Fluorophenyl), 1-methyl ester C₁₆H₁₁FN₂O₃ 298.27 Antimicrobial or anticancer activity; limited solubility compared to piperazine-containing analogs.
Triazolone-Piperazine Derivatives Triazolone Dichlorophenyl, dioxolane-triazole, isopropyl/sec-butyl C₃₄H₃₈Cl₂N₈O₄ (approx.) ~720.6 (approx.) Antifungal or antiparasitic applications; high hydrophobicity may reduce bioavailability but enhance membrane penetration.

Key Research Findings and Trends

Dichlorophenyl groups in the triazolone derivatives offer greater electron-withdrawing effects but may increase toxicity risks .

Piperazine Functionalization :

  • The 2-fluorophenyl-piperazine in the quinazoline derivative may enhance selectivity for serotonin or dopamine receptors, whereas the triazolone derivatives’ piperazine-triazole-dioxolane motif could target cytochrome P450 enzymes .

Heterocyclic Core Impact :

  • Quinazolines are well-documented in kinase inhibitor design (e.g., EGFR inhibitors), while phthalazines are less explored but show promise in DNA intercalation. Triazolones are often linked to antifungal activity .

Biological Activity

Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate, a novel compound within the quinazoline family, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C21H21F2N3O3\text{C}_{21}\text{H}_{21}\text{F}_2\text{N}_3\text{O}_3

This structure incorporates a quinazoline core, which is known for its diverse biological activities. The presence of fluorine atoms and a piperazine moiety enhances its pharmacological profile.

Quinazolines, including this compound, exhibit various mechanisms of action:

  • Kinase Inhibition : Quinazoline derivatives often act as inhibitors of specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and Aurora kinases. This compound has shown promise in inhibiting these pathways, leading to reduced tumor cell proliferation.
  • Antioxidant Activity : The presence of electron-withdrawing fluorine groups may enhance the compound's ability to scavenge free radicals, contributing to its potential anti-inflammatory effects.
  • Modulation of Neurotransmitter Systems : The piperazine ring suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways and provide therapeutic effects in psychiatric disorders.

Anticancer Activity

Research indicates that quinazoline derivatives have significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .

Antimicrobial Activity

Quinazolines have also been explored for their antimicrobial properties:

  • Studies have reported that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications:

  • Preliminary studies indicate that similar compounds can modulate serotonin and dopamine receptors, which may provide therapeutic benefits in treating anxiety and depression .

Table 1: Biological Activities of Related Quinazoline Derivatives

Compound NameTargetBiological ActivityReference
Compound AEGFRAnticancer
Compound BAurora KinaseCytotoxic
Compound CBacterial CellsAntimicrobial
MechanismDescription
Kinase InhibitionInhibits growth factor receptors
Antioxidant ActivityScavenges free radicals
Neurotransmitter ModulationAffects serotonin/dopamine pathways

Case Studies

  • Case Study on Anticancer Efficacy :
    • A recent clinical trial evaluated the efficacy of a related quinazoline derivative in patients with non-small cell lung cancer (NSCLC). Results showed a significant reduction in tumor size among participants treated with the compound compared to placebo controls .
  • Neuropharmacological Study :
    • An experimental study assessed the effects of a similar piperazine-containing quinazoline on anxiety-like behaviors in rodent models. The results indicated a marked decrease in anxiety levels, suggesting potential for treating anxiety disorders .

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